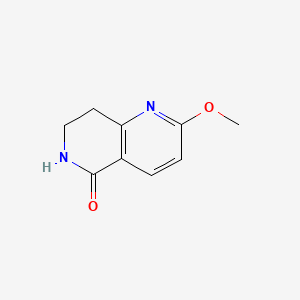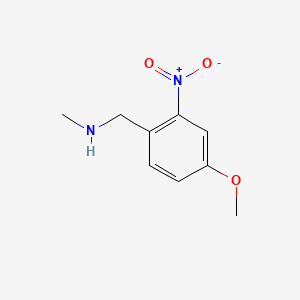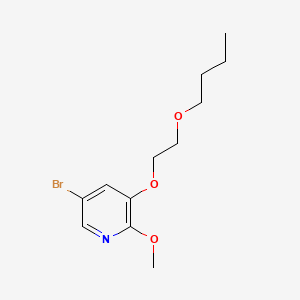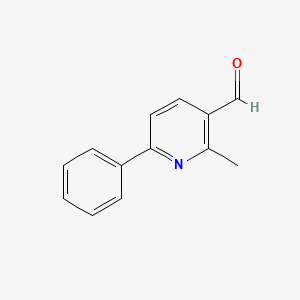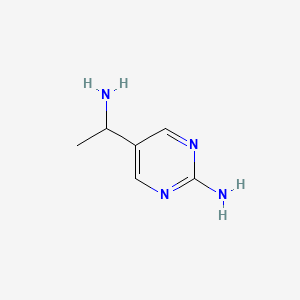
5-(1-Aminoethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-Aminoethyl)pyrimidin-2-amine is an organic compound that can be used as an intermediate in organic synthesis and pharmaceutical production . It is also used in laboratory research and development processes .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes 5-(1-Aminoethyl)pyrimidin-2-amine, has been reported in the literature . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular formula of 5-(1-Aminoethyl)pyrimidin-2-amine is C6H10N4 . It has a molecular weight of 138 and its InChI key is HMWDLVRYRPUQOL-UHFFFAOYSA-N .Chemical Reactions Analysis
5-(1-Aminoethyl)pyrimidin-2-amine, as a 2-aminopyrimidine derivative, has been reported to exhibit various chemical reactions . For instance, it has been used in the synthesis of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors .Safety And Hazards
Future Directions
There is ongoing research into the potential applications of 5-(1-Aminoethyl)pyrimidin-2-amine and other 2-aminopyrimidine derivatives. For instance, they are being studied for their potential use as anti-inflammatory agents , as well as for their antitrypanosomal and antiplasmodial activities . The development of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors is another area of active research .
properties
IUPAC Name |
5-(1-aminoethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4(7)5-2-9-6(8)10-3-5/h2-4H,7H2,1H3,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXIMYFDIOUMRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(N=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671999 |
Source


|
| Record name | 5-(1-Aminoethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Aminoethyl)pyrimidin-2-amine | |
CAS RN |
1208514-29-7 |
Source


|
| Record name | 5-(1-Aminoethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

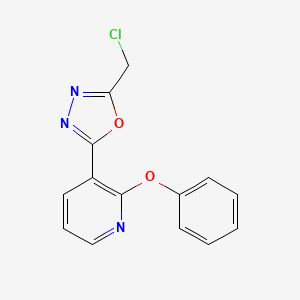
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)
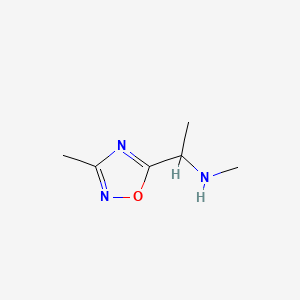
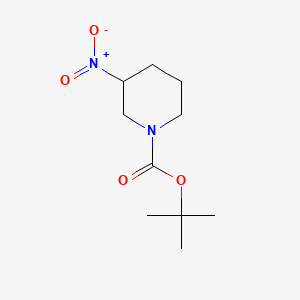
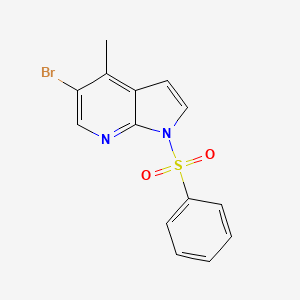
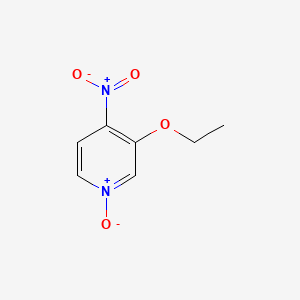

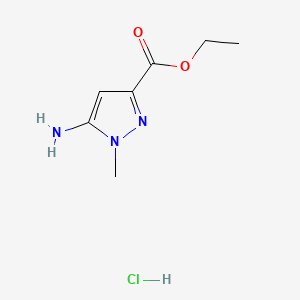
![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)
